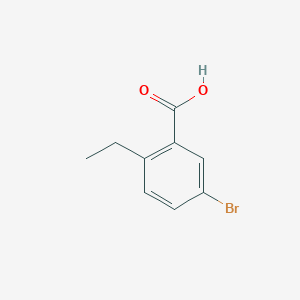

5-Bromo-2-ethylbenzoic acid

Description

The exact mass of the compound 5-Bromo-2-ethylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-ethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJFAACSONNSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659622 | |

| Record name | 5-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439937-55-0 | |

| Record name | 5-Bromo-2-ethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439937-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-ethylbenzoic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the principal synthetic pathways for 5-Bromo-2-ethylbenzoic acid (CAS No: 439937-55-0), a pivotal intermediate in the development of pharmaceuticals and specialty materials.[1][2][3] Moving beyond a simple recitation of protocols, this document elucidates the chemical rationale behind methodological choices, offers comparative analysis of different routes, and establishes a framework for self-validating, reproducible synthesis. The content is structured to deliver field-proven insights grounded in established chemical principles, serving as a practical resource for laboratory and process development applications.

Introduction: Strategic Importance of 5-Bromo-2-ethylbenzoic Acid

5-Bromo-2-ethylbenzoic acid is a substituted aromatic carboxylic acid whose value lies in its unique combination of functional groups. The molecule's architecture is defined by:

-

A Carboxylic Acid Group (-COOH): This serves as a handle for forming amides, esters, and other derivatives, and is a common feature in biologically active molecules.

-

An Ethyl Group (-CH₂CH₃): Positioned ortho to the carboxylic acid, this group imparts specific steric and electronic properties, influencing the molecule's conformation and interaction with biological targets.

-

A Bromine Atom (-Br): Located at the 5-position (para to the ethyl group), this halogen is not merely a placeholder. It is a highly versatile functional group, indispensable for modern carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the strategic introduction of complex molecular fragments, making it a crucial building block in medicinal chemistry. For instance, related bromo-benzoic acids are key starting materials in the synthesis of antidiabetic drugs like Canagliflozin.[4][5]

Given its utility, the efficient and selective synthesis of 5-Bromo-2-ethylbenzoic acid is a matter of significant practical importance.

Core Synthetic Pathways: A Mechanistic and Practical Dissection

The synthesis of this target molecule can be approached from two primary strategic directions: late-stage bromination of a pre-formed benzoic acid core, or early-stage bromination followed by the formation of the carboxylic acid functionality.

Pathway I: Electrophilic Aromatic Bromination of 2-Ethylbenzoic Acid

This is the most direct and convergent approach, involving the selective bromination of the commercially available 2-ethylbenzoic acid.

Causality and Mechanistic Underpinnings: The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The positions ortho to the ethyl group are positions 3 and 6. The position para is position 5. The positions meta to the carboxylic acid are positions 4 and 6. The position that satisfies both directing preferences is position 5, which is para to the activator and meta to the deactivator. This convergence of electronic effects strongly favors the formation of the desired 5-bromo isomer.

A key challenge is the potential formation of the 3-bromo isomer.[4] However, the steric hindrance from the adjacent ethyl and carboxyl groups at the 3-position makes the 5-position the kinetically and thermodynamically favored site of attack.

Authoritative Grounding & Protocol: A well-established method for this transformation, supported by patent literature for analogous 2-alkylbenzoic acids, involves the use of elemental bromine in the presence of a strong acid catalyst.[4]

Experimental Protocol: Direct Bromination

-

Reactor Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (H₂SO₄).

-

Substrate Dissolution: Cool the sulfuric acid to 0-5 °C using an ice bath and slowly add 2-ethylbenzoic acid (1.0 equivalent) while maintaining the temperature. Stir until a homogeneous solution is achieved.

-

Bromination: Add elemental bromine (Br₂) (1.0-1.2 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., 5-10 °C or room temperature) for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing it via HPLC or GC-MS to check for the disappearance of starting material.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation & Purification: Filter the precipitated solid and wash it thoroughly with cold water to remove residual acid. The crude solid contains a mixture of 5-bromo and 3-bromo isomers.[4] Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or ligroine, to isolate the pure 5-Bromo-2-ethylbenzoic acid.[4][6]

Workflow Visualization: Pathway I

Caption: Direct bromination of 2-ethylbenzoic acid.

Pathway II: Oxidation of 5-Bromo-2-ethyltoluene

This alternative, multi-step approach involves establishing the bromo-ethyl-toluene core first, followed by a terminal oxidation to form the carboxylic acid.

Causality and Mechanistic Underpinnings: This route relies on the selective oxidation of a benzylic methyl group, which is generally more susceptible to oxidation than the methylene group of the ethyl substituent under controlled conditions. The synthesis begins with the bromination of 2-ethyltoluene. Here, both the ethyl and methyl groups are activating ortho-, para-directors, and their combined influence strongly directs the incoming electrophile to the 5-position, which is para to the ethyl group.

Experimental Protocol: Oxidation Route

Step A: Synthesis of 5-Bromo-2-ethyltoluene

-

Follow the bromination protocol described in Pathway I, using 2-ethyltoluene as the starting material instead of 2-ethylbenzoic acid.

-

The work-up will involve quenching, neutralization, and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The resulting crude liquid is typically purified by vacuum distillation to yield pure 5-Bromo-2-ethyltoluene.

Step B: Oxidation to 5-Bromo-2-ethylbenzoic Acid

-

Reactor Setup: Charge a reactor with 5-Bromo-2-ethyltoluene, water, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) if needed.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while heating the mixture (e.g., 80-100 °C). The reaction is often vigorous and requires careful temperature control.

-

Monitoring & Work-up: Monitor the reaction by TLC or GC for the disappearance of the starting material. Once complete, cool the mixture and quench any excess KMnO₄ with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Isolation: Filter the mixture to remove the manganese dioxide. The filtrate contains the potassium salt of the desired carboxylic acid.

-

Acidification & Purification: Cool the filtrate in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. The 5-Bromo-2-ethylbenzoic acid will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization can be performed for further purification.

Workflow Visualization: Pathway II dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes Start [label="2-Ethyltoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromination [label="Bromination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="5-Bromo-2-ethyltoluene", fillcolor="#FEF7E0", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="5-Bromo-2-ethylbenzoic Acid", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -- Bromination [label="Br₂, FeBr₃\nor H₂SO₄", color="#EA4335", penwidth=1.5]; Bromination -- Intermediate; Intermediate -- Oxidation [label="KMnO₄, Heat\nthen H₃O⁺", color="#FBBC05", penwidth=1.5]; Oxidation -- Product;

// Graph attributes graph [bgcolor="transparent", width="7.6"]; }

Sources

- 1. 5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0 [matrix-fine-chemicals.com]

- 4. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Bromo-2-ethylbenzoicacid | 439937-55-0 [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethylbenzoic Acid

Molecular Structure and Spectroscopic Overview

5-Bromo-2-ethylbenzoic acid is an aromatic carboxylic acid with a molecular weight of approximately 229.07 g/mol .[1][3] Its structure, featuring an ethyl group and a bromine atom on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-2-ethylbenzoic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Bromo-2-ethylbenzoic acid is expected to exhibit distinct signals for the aromatic, ethyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the bromine atom (electron-withdrawing and inductively de-shielding) and the ethyl and carboxylic acid groups (electron-donating and de-shielding, respectively).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-Bromo-2-ethylbenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-6) | ~7.9 | Doublet | 1H |

| Aromatic (H-4) | ~7.6 | Doublet of Doublets | 1H |

| Aromatic (H-3) | ~7.3 | Doublet | 1H |

| Ethyl (-CH₂) | ~2.7 | Quartet | 2H |

| Ethyl (-CH₃) | ~1.2 | Triplet | 3H |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures, such as 5-bromo-2-methylbenzoic acid, and general principles of NMR spectroscopy.[4] The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic protons are expected to be in the downfield region, with their specific shifts and splitting patterns determined by their proximity to the substituents. The H-6 proton, being ortho to the de-shielding carboxylic acid group, is predicted to be the most downfield of the aromatic protons. The ethyl group protons will show a characteristic quartet-triplet pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-ethylbenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~170 |

| Aromatic (C-2) | ~145 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-4) | ~133 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-3) | ~128 |

| Aromatic (C-5) | ~120 |

| Ethyl (-CH₂) | ~25 |

| Ethyl (-CH₃) | ~15 |

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the bromine atom (C-5) is predicted to be significantly shielded compared to the other aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-ethylbenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Diagram 1: NMR Workflow

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands

The IR spectrum of 5-Bromo-2-ethylbenzoic acid is expected to show the following key absorption bands:

Table 3: Predicted IR Absorption Bands for 5-Bromo-2-ethylbenzoic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500-3300 | Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Carboxylic Acid C=O Stretch | 1680-1710 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium-Strong |

| C-O Stretch | 1210-1320 | Strong |

| C-Br Stretch | 500-600 | Medium |

Causality Behind Predictions: The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch is also characteristic of the carboxylic acid group. The positions of the aromatic C=C bending bands can provide clues about the substitution pattern of the benzene ring. The C-Br stretch appears in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak in the mass spectrum of 5-Bromo-2-ethylbenzoic acid will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z values corresponding to [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺, which are approximately 228 and 230, respectively.

Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecule. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and cleavage of the C-C bond adjacent to the aromatic ring.[5][6][7]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 5-Bromo-2-ethylbenzoic Acid

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

| 228/230 | [M]⁺ (Molecular Ion) |

| 211/213 | [M - OH]⁺ |

| 199/201 | [M - C₂H₅]⁺ |

| 183/185 | [M - COOH]⁺ |

| 155 | [M - Br]⁺ |

| 104 | [M - Br - COOH]⁺ |

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 5-Bromo-2-ethylbenzoic acid.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and interpret the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-Bromo-2-ethylbenzoic acid. The detailed interpretation of the expected NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for scientists working with this compound. By understanding its characteristic spectroscopic features, researchers can confidently verify its identity and purity, paving the way for its successful application in their research endeavors.

References

- 1. 5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0 [matrix-fine-chemicals.com]

- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 5-Bromo-2-ethylbenzoic acid

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzoic Acid

This guide provides a comprehensive technical overview of 5-Bromo-2-ethylbenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Compound Identification and Significance

5-Bromo-2-ethylbenzoic acid (CAS No. 439937-55-0) is a disubstituted benzoic acid derivative.[1][2][3][4] Its structure, featuring a carboxylic acid group, an ethyl group, and a bromine atom on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of the bromo and carboxyl functional groups allows for sequential and site-selective reactions, making it a valuable precursor for creating more complex molecular architectures. Its structural similarity to intermediates used in the synthesis of prominent pharmaceutical agents underscores its importance in medicinal chemistry and drug discovery programs.[5][6]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development, dictating parameters for reaction conditions, purification, and formulation. The key properties of 5-Bromo-2-ethylbenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 439937-55-0 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2][3][7] |

| IUPAC Name | 5-bromo-2-ethylbenzoic acid | [1][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 88-90 °C | [3] |

| Boiling Point | 318.3 ± 30.0 °C (Predicted) | [3] |

| pKa | 3.40 ± 0.10 (Predicted) | [3] |

| SMILES | CCC1=C(C=C(Br)C=C1)C(O)=O | [1] |

| InChIKey | RJJFAACSONNSDX-UHFFFAOYSA-N | [1][7] |

Synthesis and Purification

The synthesis of 5-Bromo-2-ethylbenzoic acid is typically achieved through the electrophilic aromatic substitution of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director; however, the steric hindrance at the ortho position (C6) favors substitution at the para position (C5).

Illustrative Synthesis Workflow

The following diagram outlines the general synthetic pathway.

Caption: General workflow for the synthesis of 5-Bromo-2-ethylbenzoic acid.

Experimental Protocol: Bromination of 2-Ethylbenzoic Acid

This protocol is an illustrative example based on established methods for the bromination of analogous 2-alkylbenzoic acids.[6][8]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and under controlled temperature (0-5 °C), charge 2-ethylbenzoic acid (1.0 equivalent).

-

Acid Catalyst: Slowly add concentrated sulfuric acid while maintaining the low temperature. The sulfuric acid acts as both a solvent and a catalyst, activating the brominating agent.

-

Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.5 equivalents), dropwise to the stirred mixture. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (typically 5-20 hours). The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into ice-cold water. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The primary impurity is the 3-bromo positional isomer.[6] High purity 5-Bromo-2-ethylbenzoic acid can be obtained by recrystallization from a suitable solvent system, such as ethanol/water. The desired 5-bromo isomer is often less soluble and will crystallize preferentially upon cooling.

Chemical Reactivity and Applications

The utility of 5-Bromo-2-ethylbenzoic acid stems from its two primary reactive sites: the carboxylic acid group and the aryl bromide. This dual functionality allows it to serve as a scaffold for building diverse molecular structures.

Key Reactions and Potential Derivatives

Caption: Reactivity map showing transformations at the acid and bromide sites.

Application in Drug Development

Substituted benzoic acids are prevalent motifs in pharmaceuticals. The close structural analog, 5-bromo-2-methyl benzoic acid, is a documented key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[5][6] In this synthesis, the carboxylic acid is transformed, and the aryl bromide serves as a handle for introducing a significant portion of the final drug molecule via a coupling reaction.

By analogy, 5-Bromo-2-ethylbenzoic acid serves as a valuable starting material for generating libraries of novel compounds for high-throughput screening. Researchers can leverage its reactive handles to explore structure-activity relationships (SAR) in the development of new therapeutic agents, including anti-inflammatory and anti-cancer drugs.[9]

Safety and Handling

As a laboratory chemical, 5-Bromo-2-ethylbenzoic acid must be handled with appropriate precautions. The following information is based on GHS classifications and data from analogous compounds.[4][10][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[11]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

5-Bromo 2-ethyl benzoic acid, 98% . IndiaMART. [Link]

-

5-Bromo-2-ethylbenzoicacid . LookChem. [Link]

-

5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 5-bromo-2-ethylbenzoate | C10H11BrO2 | CID 44226584 . PubChem, National Center for Biotechnology Information. [Link]

- Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-amino-5-bromo-3-ethylbenzoic acid . Chemical Synthesis Database. [Link]

-

SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid . Fisher Scientific. [Link]

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid . Thieme Pharmaceutical Fronts. [Link]

-

5-bromo-2-ethylbenzoic acid (C9H9BrO2) . PubChemLite. [Link]

-

5-Bromo-2-(phenylamino)benzoic acid . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. 5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0 [matrix-fine-chemicals.com]

- 2. 5-Bromo-2-ethylbenzoic acid - CAS:439937-55-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Bromo-2-ethylbenzoicacid | 439937-55-0 [m.chemicalbook.com]

- 4. 5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 7. 5-Bromo-2-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 8. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylbenzoic acid, a key substituted benzoic acid derivative. The document delves into its historical context, detailed synthesis protocols, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the compound's significant applications, particularly its role as a crucial building block in the synthesis of pharmaceutically active compounds, including SGLT2 inhibitors for the treatment of type 2 diabetes. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Historical Context

Substituted benzoic acids are a cornerstone of modern organic and medicinal chemistry, serving as versatile scaffolds and intermediates in the synthesis of a wide array of functional molecules. Among these, halogenated benzoic acids have garnered significant attention due to the unique electronic and steric properties imparted by the halogen substituent, which can profoundly influence a molecule's reactivity and biological activity.

While the precise moment of the first synthesis of 5-Bromo-2-ethylbenzoic acid is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of electrophilic aromatic substitution reactions in the 20th century. The pioneering work on the halogenation of aromatic compounds laid the theoretical and practical groundwork for the synthesis of such molecules. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzoic acid core creates a molecule with distinct reactivity and structural features, making it a valuable intermediate in targeted organic synthesis. Its recent prominence has been driven by its utility in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

5-Bromo-2-ethylbenzoic acid is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 439937-55-0 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| Melting Point | 88-90 °C | [4] |

| Boiling Point (Predicted) | 318.3 ± 30.0 °C | [4] |

| Density (Predicted) | 1.517 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.40 ± 0.10 | [4] |

Synthesis of 5-Bromo-2-ethylbenzoic Acid

The primary and most industrially viable method for the synthesis of 5-Bromo-2-ethylbenzoic acid is the electrophilic bromination of 2-ethylbenzoic acid. This reaction leverages the directing effects of the substituents on the benzene ring to achieve the desired regioselectivity.

Underlying Principles of the Synthesis

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The ethyl group at the 2-position is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In this case, the directing effects of both groups are considered. The bromine electrophile will preferentially substitute at positions that are electronically enriched and sterically accessible. The 5-position is para to the activating ethyl group and meta to the deactivating carboxylic acid group, making it the most favorable site for bromination.

A Japanese patent describes a general and efficient method for the production of 5-bromo-2-alkylbenzoic acids by reacting a 2-alkylbenzoic acid with bromine in the presence of sulfuric acid.[5] This method offers high selectivity and yield, making it suitable for industrial-scale production.[5]

Experimental Protocol: Electrophilic Bromination of 2-Ethylbenzoic Acid

The following protocol is a representative procedure based on established methods for the bromination of substituted benzoic acids.

Materials:

-

2-Ethylbenzoic acid

-

Liquid Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled Water

-

Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-ethylbenzoic acid in a sufficient amount of concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add liquid bromine dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 5-Bromo-2-ethylbenzoic acid.

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Caption: Synthetic workflow for 5-Bromo-2-ethylbenzoic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-2-ethylbenzoic acid is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to their different chemical environments and coupling interactions, they will likely present as a set of multiplets. The proton at the 6-position, being ortho to the carboxylic acid, is expected to be the most downfield.

-

Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an A₂B₃ spin system. The methylene quartet will be further upfield than the aromatic protons, and the methyl triplet will be the most upfield signal.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group will appear significantly downfield (typically δ 165-185 ppm).

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronic effects.

-

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon being more downfield than the methyl carbon.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak [M]⁺. Due to the presence of a bromine atom, a prominent [M+2]⁺ peak of nearly equal intensity will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH). Cleavage of the ethyl group is also possible. The fragmentation of benzoic acid typically shows a strong peak for the benzoyl cation [C₆H₅CO]⁺ (m/z 105) and the phenyl cation [C₆H₅]⁺ (m/z 77).[6] For 5-Bromo-2-ethylbenzoic acid, analogous fragment ions containing the bromo-ethyl-phenyl moiety would be expected.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.[7]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region of the spectrum, typically in the range of 600-500 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-2-ethylbenzoic acid is a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for further functionalization. Its most notable application is in the field of medicinal chemistry, particularly in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Intermediate in the Synthesis of SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[4][8] Several patents and synthetic routes for SGLT2 inhibitors, such as canagliflozin and empagliflozin, utilize 5-bromo-2-substituted benzoic acids as key starting materials or intermediates.[5][9][10]

While the direct precursor for canagliflozin is often 5-bromo-2-methylbenzoic acid, the ethyl analog, 5-Bromo-2-ethylbenzoic acid, serves as a close structural analog and a valuable synthon for the development of new SGLT2 inhibitors and for structure-activity relationship (SAR) studies.[8] The bromo-substituted aromatic core is a common feature in many C-aryl glucoside SGLT2 inhibitors.

The synthetic utility of 5-Bromo-2-ethylbenzoic acid in this context lies in its ability to undergo further transformations. The carboxylic acid group can be activated and coupled with other fragments, and the bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity into the molecular structure.

Caption: Role in SGLT2 inhibitor synthesis.

Versatile Building Block in Organic Synthesis

Beyond its application in the synthesis of SGLT2 inhibitors, 5-Bromo-2-ethylbenzoic acid is a versatile building block for the synthesis of a variety of other complex organic molecules. The presence of the carboxylic acid, the bromine atom, and the ethyl group allows for a range of chemical transformations, making it a valuable starting material for the construction of novel scaffolds for agrochemicals, materials science, and other areas of pharmaceutical research.

Conclusion

5-Bromo-2-ethylbenzoic acid is a strategically important molecule in modern organic and medicinal chemistry. Its synthesis, primarily through the electrophilic bromination of 2-ethylbenzoic acid, is well-established and scalable. The compound's true value lies in its utility as a versatile intermediate, most notably in the development of SGLT2 inhibitors for the treatment of type 2 diabetes. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, underscoring its significance for researchers and professionals in the field. As the demand for novel therapeutics and functional materials continues to grow, the importance of well-characterized and readily accessible building blocks like 5-Bromo-2-ethylbenzoic acid will undoubtedly increase.

References

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]

- 10. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

A Framework for Determining the Solubility Profile of 5-Bromo-2-ethylbenzoic Acid for Pharmaceutical Applications

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. 5-Bromo-2-ethylbenzoic acid is a halogenated aromatic carboxylic acid, a structural motif frequently encountered in medicinal chemistry. Understanding its behavior in various solvent systems is paramount for researchers in drug discovery and development. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 5-Bromo-2-ethylbenzoic acid. It moves beyond a simple data sheet to detail the theoretical underpinnings of solubility, present a robust, field-proven experimental protocol for equilibrium solubility determination, and offer insights into data interpretation. This document is intended to equip researchers and scientists with the necessary tools to generate reliable and reproducible solubility data, enabling informed decisions in formulation, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug efficacy. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a leading cause of failure for promising drug candidates. Furthermore, solubility in organic solvents is crucial for synthesis, purification, crystallization, and the preparation of formulations such as amorphous solid dispersions.[2]

5-Bromo-2-ethylbenzoic acid (C₉H₉BrO₂) is a molecule that combines several key functional groups that influence its solubility profile.[3] Its carboxylic acid group can donate and accept hydrogen bonds, its aromatic ring provides a hydrophobic surface, the ethyl group adds to this lipophilicity, and the bromine atom contributes to molecular weight and can participate in halogen bonding. A thorough understanding of how these features interact with different solvent environments is essential for its development.

Physicochemical Properties and Theoretical Solubility Considerations

Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure can provide valuable predictions. The principle of "like dissolves like" is the guiding concept, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[4]

Table 1: Physicochemical Properties of 5-Bromo-2-ethylbenzoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | [3] |

| CAS Number | 439937-55-0 | [3][5] |

| Predicted pKa | 3.40 ± 0.10 | [6] |

| Predicted Boiling Point | 318.3 ± 30.0 °C | [6] |

| Melting Point | 88-90 °C | [6] |

Structural Analysis:

-

Polar Group: The carboxylic acid (-COOH) is a highly polar functional group capable of strong hydrogen bonding. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).

-

Nonpolar Moieties: The brominated benzene ring and the ethyl group (-CH₂CH₃) are nonpolar and hydrophobic. These features will limit solubility in highly polar solvents like water but enhance it in solvents with significant nonpolar character (e.g., toluene, THF).

Solvent Classification and Solubility Prediction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. High solubility is anticipated due to favorable interactions with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have polar bonds but lack acidic protons. They are effective at solvating the polar carboxylic acid. High to moderate solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Due to the high polarity of the carboxylic acid, solubility is expected to be low in highly nonpolar solvents like hexane.[4] Toluene, with its aromatic ring, may show slightly better solubility due to π-π stacking interactions.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method.[1][7] This method ensures that the system has reached a true equilibrium between the dissolved solute and the excess solid, providing a reliable and reproducible measurement.[8][9]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved compound in the solvent to reach a maximum and stabilize. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[7][8]

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 20-30 mg of 5-Bromo-2-ethylbenzoic acid into a suitable container (e.g., a 20 mL glass scintillation vial). The key is to add enough solid to ensure an excess remains after equilibrium is reached.[8]

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

-

Prepare a minimum of three replicate samples for each solvent to ensure statistical validity.[10]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[10]

-

Agitate the samples at a consistent rate (e.g., 150 rpm) for 24 to 72 hours. A 48-hour period is often sufficient, but preliminary experiments should be run to confirm that equilibrium is reached (i.e., the measured concentration does not change between two consecutive time points, such as 24 and 48 hours).[7][8]

-

-

Phase Separation:

-

Causality: This step is critical to ensure that only the dissolved solute is measured, not any suspended solid particles.

-

Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.

-

Withdraw an aliquot of the suspension and filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PVDF filter) into a clean HPLC vial.[7]

-

Trustworthiness: To prevent potential adsorption of the solute onto the filter, it is good practice to discard the first 200-300 µL of the filtrate before collecting the sample for analysis.[8] Alternatively, centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) can be used to pellet the solid, followed by careful removal of the supernatant.[8]

-

-

Quantification and Data Analysis:

-

Prepare a stock solution of 5-Bromo-2-ethylbenzoic acid of known concentration in a suitable solvent (often the mobile phase of the HPLC method).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the filtered sample (the saturated solution) with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration of the saturated solution by applying the dilution factor to the concentration determined from the calibration curve. The final value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.[7]

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

Table 2: Template for Reporting Solubility Data of 5-Bromo-2-ethylbenzoic acid at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Standard Deviation |

| Methanol | Polar Protic | [Experimental Value] | [± Value] |

| Ethanol | Polar Protic | [Experimental Value] | [± Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [± Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] | [± Value] |

| Toluene | Nonpolar | [Experimental Value] | [± Value] |

| n-Hexane | Nonpolar | [Experimental Value] | [± Value] |

| Water | Polar Protic | [Experimental Value] | [± Value] |

Interpreting the Results: The experimental data should be analyzed in the context of the theoretical predictions. For instance, high solubility values in methanol and acetone would confirm the dominant role of the polar carboxylic acid group. Conversely, very low solubility in hexane would highlight the molecule's overall polarity. This systematic approach provides a comprehensive solubility profile that is invaluable for subsequent development activities.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific data for 5-Bromo-2-ethylbenzoic acid is limited, data from closely related compounds like 5-Bromo-2-methylbenzoic acid should be used to guide handling procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining and understanding the solubility of 5-Bromo-2-ethylbenzoic acid. By combining theoretical structural analysis with a rigorous experimental protocol, researchers can generate the high-quality, reliable data necessary for advancing pharmaceutical development. The detailed shake-flask methodology, rooted in the principle of thermodynamic equilibrium, ensures that the obtained solubility values are accurate and reproducible. This foundational knowledge is critical for making informed decisions in formulation design, process optimization, and ultimately, the successful development of new therapeutic agents.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

CHEM 205. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Walla Walla University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.2.2. Equilibrium solubility measurement. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-ethylbenzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Bromo-2-ethoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2023, October 9). Crystal dissolution by particle detachment. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2022). Direct Determination of Dissolution Rates at Crystal Surfaces Using 3D X-ray Microtomography. Retrieved from [Link]

-

Technobis. (2024, February 9). How to measure solubility with Crystalline [Video]. YouTube. Retrieved from [Link]

-

American Association of Pharmaceutical Scientists. (2018, September 21). Understanding Dissolution and Crystallization with Imaging: A Surface Point of View. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 5-Bromo-2-ethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 5-Bromo-2-ethylbenzoicacid | 439937-55-0 [m.chemicalbook.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Theoretical and Computational Guide to 5-Bromo-2-ethylbenzoic Acid: Exploring Molecular Properties and Pharmaceutical Potential

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2-ethylbenzoic acid through the lens of theoretical and computational chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular structure, electronic properties, and potential bioactivity of this compound. By synthesizing established computational methodologies with field-proven insights, we aim to offer a comprehensive resource that underscores the predictive power of in-silico techniques in modern chemical and pharmaceutical research. This guide will detail the causality behind computational choices, present data in a clear and accessible format, and provide a framework for the virtual assessment of similar halogenated benzoic acid derivatives.

Introduction: The Significance of 5-Bromo-2-ethylbenzoic Acid

5-Bromo-2-ethylbenzoic acid (C₉H₉BrO₂) is a substituted aromatic carboxylic acid with a molecular weight of 229.07 g/mol .[1][2] Its structure, characterized by a benzoic acid core with bromine and ethyl substituents at the 5- and 2-positions respectively, makes it a valuable intermediate in organic synthesis. Halogenated and alkyl-substituted benzoic acids are prevalent motifs in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to parent compounds. For instance, the related compound, 5-Bromo-2-methylbenzoic acid, is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The strategic placement of the bromine atom and the ethyl group can significantly influence the molecule's reactivity, lipophilicity, and binding interactions with biological targets.

Understanding the fundamental molecular properties of 5-Bromo-2-ethylbenzoic acid is paramount for its effective utilization in drug design and development. Computational and theoretical studies offer a powerful, time- and cost-effective avenue to predict its behavior at the atomic level.[3] This guide will delve into the application of Density Functional Theory (DFT) to elucidate its structural and electronic characteristics, and explore the potential for molecular docking studies to identify putative biological targets.

Foundational Chemical and Physical Properties

A summary of the key physicochemical properties of 5-Bromo-2-ethylbenzoic acid is presented in Table 1. This data provides a crucial baseline for both experimental handling and the parameterization of computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 229.073 g/mol | --INVALID-LINK-- |

| CAS Number | 439937-55-0 | --INVALID-LINK--[1] |

| IUPAC Name | 5-bromo-2-ethylbenzoic acid | --INVALID-LINK--[1] |

| Melting Point | 88-90 °C | --INVALID-LINK-- |

| pKa (Predicted) | 3.40 ± 0.10 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Theoretical Framework and Computational Methodologies

The in-silico investigation of 5-Bromo-2-ethylbenzoic acid hinges on the application of robust and validated computational methods. This section outlines the theoretical underpinnings and practical protocols for the key analyses discussed in this guide.

Density Functional Theory (DFT) for Structural and Electronic Characterization

Expertise & Experience: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. Its balance of computational cost and accuracy makes it the ideal choice for elucidating the ground-state electronic structure and geometric parameters. The selection of a functional and basis set is a critical decision that directly impacts the quality of the results. For halogenated aromatic compounds, a hybrid functional like B3LYP is often employed as it provides a good description of both electron correlation and exchange effects. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system, as it includes diffuse functions (++) to accurately model the electron density far from the nuclei (important for the lone pairs on the bromine and oxygen atoms) and polarization functions (d,p) to account for the non-spherical nature of the electron clouds in bonds.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 2D structure of 5-Bromo-2-ethylbenzoic acid is drawn using a molecular editor and converted to a 3D conformation.

-

Geometry Optimization: A full geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA).

-

Method: B3LYP functional

-

Basis Set: 6-311++G(d,p)

-

Convergence Criteria: Tight convergence criteria are employed for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

-

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the predicted vibrational frequencies, which can be compared with experimental IR and Raman spectra.

-

Analysis of Results: The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The output of the frequency calculation provides the basis for predicting the infrared spectrum.

Trustworthiness: The validity of this protocol is self-evident in its widespread use and validation across a vast range of chemical systems. The confirmation of a true energy minimum through frequency analysis is a critical self-validating step.

Visualization of the Computational Workflow:

Caption: Workflow for DFT-based analysis of 5-Bromo-2-ethylbenzoic acid.

Frontier Molecular Orbital (FMO) Analysis

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For a drug candidate, understanding the FMOs can provide insights into its metabolic stability and potential for engaging in charge-transfer interactions with a biological target.

Experimental Protocol: FMO Calculation and Visualization

-

Prerequisite: A completed DFT geometry optimization is required.

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are extracted from the DFT output file.

-

Visualization: The 3D shapes of the HOMO and LUMO are visualized using molecular visualization software (e.g., GaussView, Avogadro). This allows for a qualitative understanding of where the electron density is concentrated in these key orbitals.

Trustworthiness: The HOMO and LUMO energies are direct outputs of the DFT calculation, and their interpretation is based on well-established principles of molecular orbital theory.

Molecular Electrostatic Potential (MEP) Mapping

Expertise & Experience: The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For drug design, the MEP can identify regions of the molecule that are likely to form hydrogen bonds or other electrostatic interactions with a receptor.

Experimental Protocol: MEP Calculation and Visualization

-

Prerequisite: A completed DFT geometry optimization is required.

-

MEP Calculation: The MEP is calculated from the optimized wave function.

-

Visualization: The MEP is mapped onto the molecular surface and visualized, typically with a red-to-blue color scale.

Trustworthiness: The MEP is a physically meaningful property derived directly from the calculated electron density and provides a reliable guide to the electrostatic properties of the molecule.

Molecular Docking for Target Identification and Binding Mode Analysis

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. This can help to identify potential biological targets and to rationalize the structure-activity relationship of a series of compounds. The choice of docking software and scoring function is important, as is the proper preparation of both the ligand and the protein structures.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of 5-Bromo-2-ethylbenzoic acid is optimized using DFT as described above. Partial charges are assigned.

-

Protein Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The protonation states of ionizable residues are assigned based on the physiological pH.

-

Binding Site Definition: The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Trustworthiness: While docking scores are estimates and not a direct measure of binding affinity, the methodology is self-validating in its ability to reproduce the binding modes of known ligands and to enrich for active compounds in virtual screening campaigns.

Visualization of the Molecular Docking Workflow:

Caption: A generalized workflow for molecular docking studies.

Predicted Molecular Properties of 5-Bromo-2-ethylbenzoic Acid

Based on the methodologies outlined above and drawing parallels from computational studies on similar substituted benzoic acids, we can predict the following properties for 5-Bromo-2-ethylbenzoic acid.[7][8][9]

Optimized Molecular Geometry

The DFT-optimized structure of 5-Bromo-2-ethylbenzoic acid is expected to be largely planar with respect to the benzene ring. The carboxylic acid group may exhibit a slight out-of-plane torsion, and the ethyl group will adopt a low-energy conformation. Predicted key geometrical parameters are presented in Table 2.

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O (carboxyl) Bond Angle | ~120° |

| O=C-O Bond Angle | ~122° |

Electronic Properties

The electronic properties of 5-Bromo-2-ethylbenzoic acid, as determined by FMO analysis, are summarized in Table 3. The HOMO is likely to be localized on the benzene ring, with significant contributions from the bromine and oxygen atoms, indicating these as the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, highlighting these regions as susceptible to nucleophilic attack.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 eV |

Visualization of the Molecular Structure:

Caption: 2D representation of 5-Bromo-2-ethylbenzoic acid.

Predicted Vibrational Frequencies

A comparison of predicted vibrational frequencies with typical experimental values for key functional groups is provided in Table 4. This serves as a guide for the interpretation of experimental IR spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3400-3500 (monomer), ~2500-3300 (dimer) | 2500-3300 |

| C=O Stretch (Carboxylic Acid) | ~1750 (monomer), ~1700 (dimer) | 1680-1710 |

| C-O Stretch (Carboxylic Acid) | ~1250-1300 | 1210-1320 |

| C-Br Stretch | ~550-650 | 500-690 |

Implications for Drug Development and Future Directions

The theoretical and computational analyses presented in this guide provide a comprehensive molecular portrait of 5-Bromo-2-ethylbenzoic acid. The predicted electronic properties, particularly the HOMO-LUMO gap and the MEP map, suggest a molecule with moderate reactivity and distinct regions for potential non-covalent interactions. These insights are invaluable for its application as a scaffold or intermediate in the design of new therapeutic agents.

Molecular docking studies, guided by the structural and electronic information gleaned from DFT, can be employed to screen 5-Bromo-2-ethylbenzoic acid and its derivatives against libraries of biological targets, potentially identifying novel protein-ligand interactions. The presence of the bromine atom is particularly noteworthy, as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

Future work should focus on the experimental validation of these computational predictions. The synthesis and acquisition of experimental spectroscopic data (NMR, IR, UV-Vis) for 5-Bromo-2-ethylbenzoic acid would provide a crucial benchmark for refining the computational models. Furthermore, in-vitro screening of this compound against relevant biological targets, informed by molecular docking predictions, would be a logical next step in exploring its pharmaceutical potential.

Conclusion

This technical guide has demonstrated the power of a synergistic approach, combining foundational chemical knowledge with advanced computational techniques, to thoroughly characterize 5-Bromo-2-ethylbenzoic acid. Through DFT calculations, we have elucidated its optimized geometry, electronic structure, and predicted vibrational spectra. The framework for molecular docking studies has been established, paving the way for the exploration of its bioactivity. This in-depth, in-silico analysis serves as a robust foundation for future experimental investigations and highlights the integral role of theoretical and computational chemistry in accelerating modern drug discovery and development.

References

- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]

- 4. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Open Journal of Nano » Submission » Tautomeric Forms of 2–Amino–5–Bromobenzoic Acid: A DFT Study for Structural and Molecular Orbital Analysis [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: Leveraging 5-Bromo-2-ethylbenzoic Acid in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-2-ethylbenzoic Acid